molecular formula C7H8N2O2 B13457263 2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine

2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine

Cat. No.: B13457263
M. Wt: 152.15 g/mol
InChI Key: VZJGFKVHMFTZDB-UHFFFAOYSA-N
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Description

2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine is a heterocyclic compound that features a unique dioxino-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine: Another dioxino-pyridine derivative with similar structural features.

    2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine: A related compound with a different substitution pattern.

Uniqueness

2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-5-amine

InChI

InChI=1S/C7H8N2O2/c8-7-6-5(1-2-9-7)10-3-4-11-6/h1-2H,3-4H2,(H2,8,9)

InChI Key

VZJGFKVHMFTZDB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CN=C2N

Origin of Product

United States

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